Oseltamivirmonohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oseltamivir Acid Hydrochloride is a compound known for its antiviral properties, particularly in the treatment and prevention of influenza A and B viruses. It is marketed under the brand name Tamiflu and is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase enzyme, preventing the virus from spreading within the host .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir Acid Hydrochloride involves multiple steps, starting from shikimic acid or quinic acid. The process includes protection and deprotection steps, as well as the formation of key intermediates. One common synthetic route involves the following steps:

Protection of hydroxyl groups: This is achieved using acylation or silylation.

Formation of the cyclohexene ring: This involves a series of reactions including reduction and cyclization.

Introduction of the amino group: This is done through amination reactions.

Formation of the ester linkage: This involves esterification reactions.

Hydrolysis and conversion to the hydrochloride salt: The final step involves hydrolysis of the ester to form the acid, followed by conversion to the hydrochloride salt

Industrial Production Methods

Industrial production of Oseltamivir Acid Hydrochloride typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of oxo derivatives.

Reduction: This can convert ketones to alcohols.

Substitution: This involves the replacement of functional groups, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxo derivatives, while reduction can yield alcohols .

Scientific Research Applications

Oseltamivir Acid Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of antiviral agents and their mechanisms.

Biology: It is used to study the replication and spread of influenza viruses.

Medicine: It is used in the treatment and prevention of influenza A and B infections.

Industry: It is used in the production of antiviral medications

Mechanism of Action

Oseltamivir Acid Hydrochloride exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking this enzyme, Oseltamivir Acid Hydrochloride prevents the virus from spreading within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved include the inhibition of viral replication and infectivity .

Comparison with Similar Compounds

Similar Compounds

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Peramivir: An intravenous neuraminidase inhibitor for influenza treatment.

Laninamivir: A long-acting neuraminidase inhibitor used in some countries.

Uniqueness

Oseltamivir Acid Hydrochloride is unique due to its oral bioavailability and its effectiveness in both treatment and prophylaxis of influenza. Unlike some other neuraminidase inhibitors, it can be administered orally, making it more convenient for patients .

Biological Activity

Oseltamivir monohydrochloride, commonly known as oseltamivir, is an antiviral medication primarily used for the treatment and prevention of influenza A and B viruses. This article delves into its biological activity, mechanism of action, pharmacodynamics, clinical efficacy, resistance patterns, and safety profile.

Oseltamivir functions as a neuraminidase inhibitor , targeting the neuraminidase enzyme on the surface of the influenza virus. By inhibiting this enzyme, oseltamivir prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the respiratory tract. The drug is administered as a prodrug (oseltamivir phosphate), which is converted in vivo to its active form, oseltamivir carboxylate, through hydrolysis in the liver .

Pharmacodynamics

- Antiviral Activity : Oseltamivir exhibits potent activity against both influenza A and B viruses. It is particularly effective when administered within 48 hours of symptom onset, reducing the duration of illness by approximately 1 to 1.5 days .

- Viral Shedding : Clinical studies indicate that oseltamivir significantly reduces viral shedding, contributing to its efficacy in alleviating symptoms and preventing transmission .

Clinical Efficacy

Numerous clinical trials have evaluated the effectiveness of oseltamivir:

- In a systematic review involving 83 trials, oseltamivir was shown to decrease the time to symptom alleviation by an average of 16.8 hours when compared to placebo .

- A randomized controlled trial demonstrated that patients treated with oseltamivir experienced a reduction in illness duration by up to 35 hours compared to those receiving placebo .

- In post-exposure prophylaxis studies, oseltamivir reduced the incidence of clinical influenza among household contacts by approximately 89% .

Table: Summary of Clinical Findings

Resistance Patterns

While oseltamivir is effective against influenza viruses, resistance can develop:

- Mutations in the neuraminidase enzyme (e.g., H274Y) have been documented in patients undergoing treatment, leading to reduced susceptibility to oseltamivir .

- Resistant strains generally exhibit lower virulence and infectivity compared to non-resistant strains .

Safety Profile

Oseltamivir is generally well tolerated; however, gastrointestinal side effects such as nausea and vomiting are common. These effects occur in approximately 10% of patients but can often be mitigated by taking the medication with food .

Case Studies

- Seasonal Influenza Treatment : A study involving 726 adults with confirmed influenza showed that oseltamivir significantly improved recovery times and reduced symptom severity compared to placebo groups .

- H5N1 Influenza : Observational studies indicated that oseltamivir treatment decreased mortality risk from H5N1 influenza by 49% among treated patients .

Properties

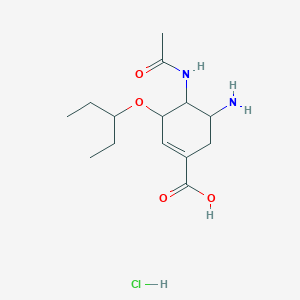

Molecular Formula |

C14H25ClN2O4 |

|---|---|

Molecular Weight |

320.81 g/mol |

IUPAC Name |

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H |

InChI Key |

OTBMMOBYSNFNOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.